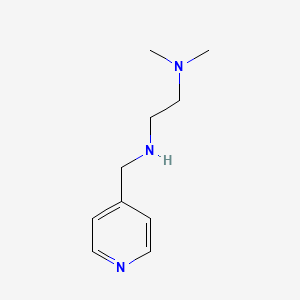

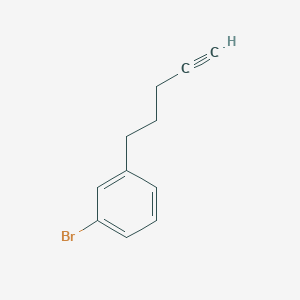

![molecular formula C13H12ClN3O3S B2363811 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 449788-56-1](/img/structure/B2363811.png)

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a pyrazole derivative . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Scientific Research Applications

Synthesis and Coordination Complexes

A study focused on the synthesis of pyrazole-acetamide derivatives, particularly highlighting the synthesis and characterization of two pyrazole-acetamide derivatives: N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L2). These derivatives were then used to synthesize Co(II) and Cu(II) coordination complexes, [Co(L1)2(EtOH)2]·Cl2 and [Cu(L2)]·H2O, respectively. The study detailed the structural analysis of these complexes through single crystal X-ray crystallography and discussed their antioxidant activities, demonstrating significant antioxidant potential in in vitro assays. This research highlights the application of pyrazole-acetamide derivatives in developing metal coordination complexes with potential antioxidant properties (Chkirate et al., 2019).

Nonlinear Optical Properties

Another study conducted theoretical investigations into the nonlinear optical properties of two organic crystals, one of which includes a chlorophenyl acetamide derivative. This research aimed to understand the linear and nonlinear optical behaviors of these compounds in both static and dynamic scenarios. The findings from ab initio computational results suggested that these crystals, due to their (hyper)polarizabilities, could serve as promising candidates for use in photonic devices like optical switches, modulators, and for optical energy applications. The study provides a foundation for exploring the potential of chlorophenyl acetamide derivatives in the development of advanced optical materials (Castro et al., 2017).

Antimicrobial Agents

Research into the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, which include acetamide functionalities, showcased their potential as antimicrobial agents. These compounds were synthesized starting from 4-acetamide pyrazolone, leading to a variety of heterocyclic compounds with expected biological activity against various microorganisms. The synthesized compounds were characterized through elemental analysis and spectral studies, and their antimicrobial activities were tested, demonstrating promising results against a range of microorganisms. This study underlines the relevance of acetamide derivatives in the development of new antimicrobial agents (Aly et al., 2011).

Antitumor Activity

A novel synthetic approach yielded a new series of pyrazolo[3,4-d]pyrimidine derivatives, which were then evaluated for their antitumor activities against the human breast adenocarcinoma cell line MCF7. Among these derivatives, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide stood out as the most active compound, showcasing mild to moderate antitumor activity. This study illustrates the potential of acetamide-based pyrazolo[3,4-d]pyrimidine derivatives as antitumor agents and contributes to the development of new chemotherapeutic options (El-Morsy et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with neuronal voltage-sensitive sodium and l-type calcium channels .

Mode of Action

It’s suggested that similar compounds may interact with their targets, leading to changes in the function of these channels .

Biochemical Pathways

The inhibition of mitochondrial respiration has been mentioned as a possible mechanism of toxicity for related compounds .

Result of Action

Related compounds have been suggested to cause some degree of reproductive and developmental failure in mammals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide. For instance, related compounds have been described as likely to bioaccumulate in aquatic organisms . This suggests that the presence of the compound in different environments could potentially affect its action and stability.

properties

IUPAC Name |

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-8(18)15-13-11-6-21(19,20)7-12(11)16-17(13)10-4-2-3-9(14)5-10/h2-5H,6-7H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJXYPPMLSCVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

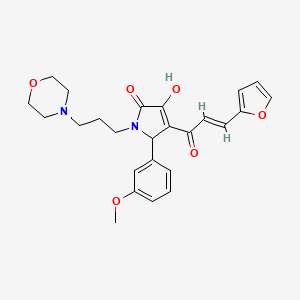

![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)

![3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2363734.png)

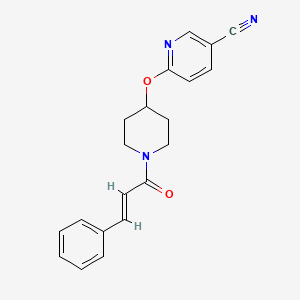

![4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2363736.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)

![(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2363746.png)

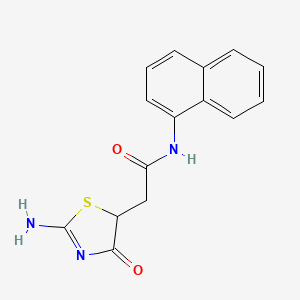

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2363748.png)

![2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2363751.png)